N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-14(17-12-4-2-1-3-5-12)10-23-15-9-8-13(19-20-15)18-16(22)11-6-7-11/h8-9,11-12H,1-7,10H2,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMLOZJIIAIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern.
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis H37Ra.
Biological Activity
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26N6O2S
- Molecular Weight : 438.55 g/mol
- CAS Number : 872994-16-6
- Structure : The compound features a pyridazine ring, a cyclopropane moiety, and a cyclohexylamino group, which contribute to its biological activity.
This compound operates through various biochemical pathways:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, influencing cellular responses to stress.
- Receptor Binding : It binds to various receptors, potentially modulating signaling pathways related to inflammation and cell survival.
- Cellular Effects : The compound may induce protective effects against endoplasmic reticulum (ER) stress, which is critical in conditions like diabetes.
Antidiabetic Properties
Research indicates that derivatives of the compound exhibit protective effects on pancreatic β-cells against ER stress-induced apoptosis. Key findings include:
- Potency : A related compound demonstrated an EC50 value of 0.1 μM for β-cell protection under ER stress conditions, suggesting high potency in preventing cell death due to stressors such as tunicamycin (Tm) .
- Mechanism : The protective mechanism involves the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, indicating a significant reduction in apoptosis rates when treated with the compound .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for maintaining cellular integrity and function.
Case Studies
-
Study on β-cell Protection :
- Researchers synthesized various analogs based on the core structure of this compound.
- Results showed that certain modifications enhanced β-cell viability significantly compared to controls under ER stress conditions.
-
In Vivo Studies :
- Animal models treated with the compound showed improved glucose tolerance and reduced markers of inflammation, supporting its potential as a therapeutic agent for diabetes management.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O2S |
| Molecular Weight | 438.55 g/mol |
| CAS Number | 872994-16-6 |
| EC50 (β-cell protection) | 0.1 μM |
| Biological Activity | Effect |
|---|---|
| β-cell Protection | Significant reduction in apoptosis under ER stress |
| Antioxidant Activity | Potential mitigation of oxidative stress |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrimidinone-thioether derivatives, such as those reported in Molecules (2015) .
Table 1: Comparison of Key Parameters
| Compound Name | Core Heterocycle | Substituents | Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]+ |
|---|---|---|---|---|---|
| N-(6-((2-(Cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide | Pyridazine | Cyclohexylamino, cyclopropanecarboxamide | N/A | N/A | N/A |
| 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one | Pyrimidinone | 4-Nitrophenyl, phenylamino | 82.8 | 218.3–219.5 | 383.0837 (calcd. 383.0814) |
| 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one | Pyrimidinone | 3-Nitrophenyl, p-tolylamino | 83.2 | 222.1–224.8 | 397.0997 (calcd. 397.0971) |
Key Observations:
Structural Differences: The target compound employs a pyridazine core, whereas analogs 2b and 2b use a pyrimidinone backbone. Substituents: The cyclohexylamino group in the target compound contrasts with the nitrophenyl groups in 2b and 2c. Nitro groups are electron-withdrawing, which may enhance electrophilicity and hydrogen-bond acceptor capacity, while the cyclohexyl group offers steric bulk and lipophilicity.
Physicochemical Properties :
- Melting Points : The target compound’s melting point is unreported, but analogs 2b and 2c exhibit high melting points (>218°C), suggesting strong crystalline packing due to nitro and amide groups. The cyclohexyl group in the target compound may lower melting points due to increased conformational flexibility.
- Yields : Both 2b and 2c were synthesized in high yields (>82%), indicating efficient thioether formation. The target compound’s synthesis efficiency remains unverified.
Biological Implications: Electron-Withdrawing vs. Lipophilic Groups: Nitro substituents (as in 2b/2c) are often associated with antimicrobial or anticancer activity due to redox modulation. In contrast, the cyclohexylamino group in the target compound may favor central nervous system (CNS) penetration or kinase inhibition due to lipophilicity. Cyclopropane Carboxamide: This moiety could enhance metabolic stability compared to the phenylamino groups in 2b/2c, which are prone to oxidative metabolism.
Research Findings and Limitations
- Synthetic Feasibility: The high yields of 2b/2c suggest that thioether-linked heterocycles are synthetically accessible, but the target compound’s cyclohexylamino group may introduce steric challenges during synthesis .
- Bioactivity Gaps : While 2b/2c were characterized physicochemically, their biological data are absent. Similarly, the target compound’s pharmacological profile remains unexplored in the provided evidence.
- Diversity of Sources : The analysis relies solely on Molecules (2015) . Further comparisons with pyridazine-based drugs (e.g., antihypertensive agents) would strengthen the assessment but require additional data.
Q & A
Q. How can researchers optimize the synthesis of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide to improve yield and purity?
Methodological Answer: Optimization requires systematic evaluation of reaction parameters:
- Temperature and pH : Adjusting these parameters can stabilize intermediates and reduce side reactions. For example, maintaining a pH range of 6–8 during thioether bond formation minimizes hydrolysis .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in pyridazine-thioether bond formation .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., solvent polarity, reaction time) and interactions, reducing trial-and-error approaches .
- Purification : Gradient elution in HPLC with C18 columns resolves structurally similar byproducts .
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazinone core and cyclohexylamide substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₄N₄O₂S: 373.17) .
- X-ray Crystallography : Resolves conformational flexibility of the cyclopropane-carboxamide moiety .
- HPLC-PDA : Detects impurities (<0.5%) using a reverse-phase column (e.g., Zorbax Eclipse Plus C18) with UV detection at 254 nm .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 72-hour exposure .
- Solubility and Stability : Assess pharmacokinetic potential via shake-flask solubility (aqueous buffer, pH 7.4) and microsomal stability assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across cell lines)?
Methodological Answer:
- Assay Condition Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and oxygen levels (hypoxia vs. normoxia) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended protein interactions .
- Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclohexylamide coupling) .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts in multi-step syntheses .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations for thioether bond formation .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., cyclohexyl → fluorophenyl) and evaluate changes in binding affinity .
- 3D Pharmacophore Modeling : Align active conformers with target enzymes (e.g., ATP-binding pockets) to identify critical hydrogen-bond donors/acceptors .
- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of specific functional groups (e.g., cyclopropane vs. methyl substitution) to binding .
Q. What methodologies address low yield in cyclopropane-carboxamide coupling reactions?
Methodological Answer:
- Protecting Group Strategy : Temporarily protect the pyridazinone NH group with Boc to prevent undesired side reactions during coupling .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield via controlled heating .
- Flow Chemistry : Continuous flow systems enhance mixing efficiency and scalability for thioether bond formation .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- Cryo-EM or X-ray Co-Crystallization : Resolve binding modes at atomic resolution (e.g., cyclopropane-carboxamide in the active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
